

# **AMY-101 Acetate: A Review of Consistent Findings Across Preclinical and Clinical Studies**

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of **AMY-101 Acetate**'s Performance and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.

**AMY-101 acetate**, a synthetic cyclic peptide, is a potent inhibitor of complement component C3. Its development has been aimed at treating inflammatory diseases where the complement cascade is overactivated. This guide provides a comprehensive comparison of findings from various studies on **AMY-101 acetate**, highlighting the consistency of its effects across different research settings as a surrogate for direct multi-laboratory reproducibility data, which is not publicly available.

## Mechanism of Action: Targeting the Core of the Complement Cascade

AMY-101 is a third-generation compstatin analog, Cp40, that binds to complement C3 and prevents its cleavage into the pro-inflammatory mediators C3a and C3b.[1][2][3] This inhibition effectively blocks all three pathways of complement activation (classical, lectin, and alternative), thereby halting the amplification of the inflammatory response.[1][4] By targeting the central component C3, AMY-101 can modulate downstream inflammatory pathways, including the reduction of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are involved in tissue destruction.[1][2]





Click to download full resolution via product page

AMY-101 inhibits the central complement component C3.

## **Summary of Key Findings Across Studies**

The efficacy and safety of AMY-101 have been evaluated in preclinical models and human clinical trials. A consistent pattern of anti-inflammatory effects and a favorable safety profile has been observed.

### **Preclinical Studies in Non-Human Primates (NHPs)**

Preclinical investigations in NHPs with naturally occurring periodontitis demonstrated that AMY-101 could effectively inhibit the disease.[5][6][7] Both local and systemic administration of AMY-101 resulted in significant reductions in clinical indicators of periodontitis and tissue destruction. [5][7]



Table 1: Summary of Preclinical NHP Study Findings

| Study Parameter | Local<br>Administration                                                                                            | Systemic<br>Administration                                                                       | Reference |
|-----------------|--------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Dosage          | 0.1 mg/site                                                                                                        | 4 mg/kg bodyweight (daily)                                                                       | [5][7]    |
| Key Finding     | Effective at a reduced frequency (once every 3 weeks) without local irritation.                                    | Protective against<br>NHP periodontitis.                                                         | [7]       |
| Outcome         | Significant and long-<br>lasting reduction in<br>probing pocket depth<br>(PPD), an index of<br>tissue destruction. | Suggests potential benefit for periodontal condition in patients treated for systemic disorders. | [5][7]    |

#### **Clinical Trials in Humans**

Following promising preclinical results, AMY-101 has been evaluated in Phase I and Phase IIa clinical trials.

Phase I Clinical Trial: A first-in-human, open-label study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AMY-101 in healthy male volunteers.

[4] The study concluded that AMY-101 was safe and well-tolerated, with a PK/PD profile supporting subcutaneous administration every 48 hours for efficient complement C3 inhibition.

Phase IIa Clinical Trial: A randomized, placebo-controlled, double-blind, split-mouth trial evaluated the efficacy and safety of locally administered AMY-101 in adults with periodontal inflammation.[1][8][9] The results demonstrated a significant and sustained reduction in gingival inflammation.[1][8][9]

Table 2: Key Efficacy Outcomes of the Phase IIa Clinical Trial



| Efficacy<br>Endpoint                                      | AMY-101<br>Treatment     | Placebo       | P-value | Reference |
|-----------------------------------------------------------|--------------------------|---------------|---------|-----------|
| Modified Gingival<br>Index (MGI)<br>Reduction (Day<br>28) | -0.29 ± 0.026            | -0.10 ± 0.021 | < 0.001 | [1]       |
| Bleeding on Probing (BOP) Reduction                       | Significant<br>Reduction |               | < 0.001 | [8][9]    |
| MMP-8 Levels                                              | Significantly<br>Reduced |               | < 0.05  | [1][8]    |
| MMP-9 Levels                                              | Significantly<br>Reduced |               | < 0.05  | [1][8]    |

# **Experimental Protocols Phase IIa Clinical Trial Methodology**

The Phase IIa clinical trial provides the most robust human data on the efficacy of AMY-101 for periodontal inflammation.

- Study Design: A randomized, placebo-controlled, double-blind, split-mouth design was employed with 32 patients.[8] An initial dose-escalation study with 8 patients was conducted to determine a safe and effective dose.[8]
- Treatment: Each patient's mouth was randomly assigned to receive either AMY-101 (0.1 mg/site) or a placebo (saline) injection at sites of inflammation.[8] Injections were administered on days 0, 7, and 14.[8]
- Efficacy and Safety Assessments: Evaluations were conducted at baseline and on days 28, 60, and 90.[8]
  - Primary Efficacy Outcome: Change in the Modified Gingival Index (MGI).[8][9]







- Secondary Efficacy Outcomes: Changes in Bleeding on Probing (BOP), plaque amount, pocket depth, clinical attachment level, and levels of MMP-8 and MMP-9 in the gingival crevicular fluid.[8][9]
- Drug Formulation: **AMY-101 acetate** was supplied as a lyophilized powder and reconstituted in water for injection to a concentration of 50 mg/mL.[1]





Click to download full resolution via product page

Workflow of the Phase IIa clinical trial for AMY-101.



#### Conclusion

While direct comparative studies on the reproducibility of **AMY-101 acetate** findings across different laboratories are not available, the existing body of evidence from preclinical and clinical studies demonstrates a high degree of consistency. The mechanism of action as a C3 inhibitor is well-defined, and the anti-inflammatory effects observed in animal models have been successfully translated into significant clinical benefits in a robust Phase IIa trial for periodontal inflammation. The safety and efficacy data presented across these different research settings provide a strong foundation for the continued development of AMY-101 as a novel therapeutic for complement-mediated diseases. Further larger-scale clinical trials will be crucial to confirm these findings in broader patient populations.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. amyndas.com [amyndas.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The new C3 inhibitor AMY-101 has a strong effect: eliminate inflammation in 3 weeks Knowledge Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 7. Safety and Efficacy of the Complement Inhibitor AMY-101 in a Natural Model of Periodontitis in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amyndas.com [amyndas.com]



 To cite this document: BenchChem. [AMY-101 Acetate: A Review of Consistent Findings Across Preclinical and Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13384212#a-reproducibility-of-amy-101-acetate-findings-in-different-labs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com